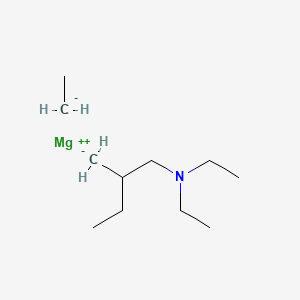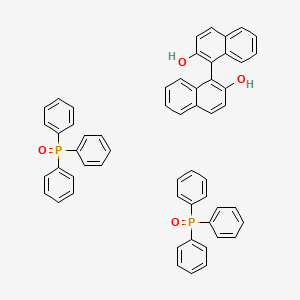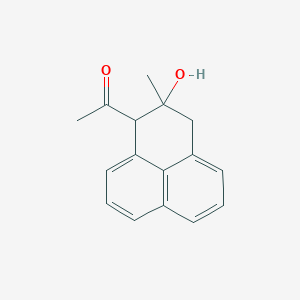
1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one is an organic compound with a complex structure that includes a phenalenone core
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenalenone and methyl ethyl ketone.
Reaction Conditions: The reaction involves the use of strong acids or bases as catalysts, and the process is carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases, transition metal catalysts.
Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one can be compared with other similar compounds, such as:
Phenalenone Derivatives: Compounds with similar phenalenone cores but different functional groups.
Hydroxy Ketones: Compounds with hydroxyl and ketone functional groups but different core structures.
Methylated Phenalenes: Compounds with methyl groups attached to the phenalene core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
647029-13-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-methyl-1,3-dihydrophenalen-1-yl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-10(17)15-13-8-4-6-11-5-3-7-12(14(11)13)9-16(15,2)18/h3-8,15,18H,9H2,1-2H3 |
Clave InChI |
BHZNUUMHYNEHHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2=CC=CC3=C2C(=CC=C3)CC1(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedinitrile](/img/structure/B12610496.png)
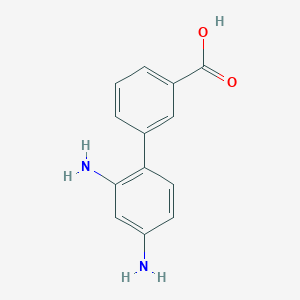
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
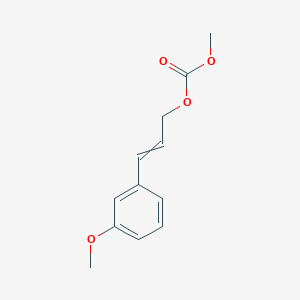

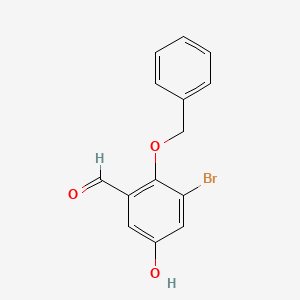
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
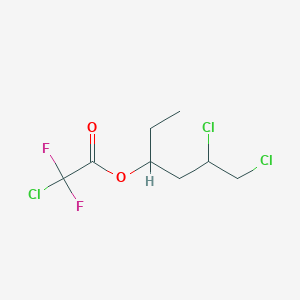
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
